A Technical Guide to the Physical Properties of 2,6-Diacetylpyridine
A Technical Guide to the Physical Properties of 2,6-Diacetylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diacetylpyridine is a pivotal organic compound, recognized for its role as a versatile precursor in coordination chemistry and organic synthesis.[1][2][3] Its symmetric diketone structure, built upon a pyridine (B92270) scaffold, makes it an essential building block for the synthesis of complex ligands, particularly Schiff bases like diiminopyridine (DIP) ligands, which are instrumental in the development of catalysts and materials with unique electronic properties.[1] This document provides a comprehensive overview of the physical and chemical properties of 2,6-Diacetylpyridine, detailed experimental protocols for their determination, and visual representations of its synthesis and key reactions.
Core Physical and Chemical Properties
2,6-Diacetylpyridine is a white to off-white crystalline solid under standard conditions.[1][4] It is soluble in organic solvents such as chloroform (B151607) and DMSO, as well as in water.[2][3][4][5][6]
Tabulated Physical Data
The quantitative physical properties of 2,6-Diacetylpyridine are summarized in the table below for ease of reference.
| Property | Value | References |
| Molecular Formula | C₉H₉NO₂ | [1][2][7] |
| Molecular Weight | 163.17 g/mol | [2][4][7] |
| Appearance | White to off-white crystalline needles or powder | [1][2][4] |
| Melting Point | 79-82 °C | [2][5][7] |
| Boiling Point | 126 °C at 6 mmHg | [2][8] |
| Density | ~1.119 - 1.202 g/cm³ (rough estimate) | [1][2][4] |
| Vapor Pressure | 0.00251 mmHg at 25°C | [4] |
| Water Solubility | Soluble | [2][3][4][5][6] |
| Solubility in other solvents | Soluble in chloroform and DMSO | [2][3][5][6] |
Synthesis and Key Reactions
2,6-Diacetylpyridine serves as a critical starting material in the synthesis of multidentate ligands. Its preparation and subsequent reactions are fundamental to various research applications.
Synthesis of 2,6-Diacetylpyridine
One common synthetic route to 2,6-Diacetylpyridine involves the Claisen condensation of a 2,6-pyridinedicarboxylate ester with ethyl acetate, followed by hydrolysis and decarboxylation. A general representation of this synthesis is provided below.
Caption: Synthesis of 2,6-Diacetylpyridine via Claisen condensation.
Synthesis of Diiminopyridine (DIP) Ligands
A primary application of 2,6-Diacetylpyridine is in the synthesis of diiminopyridine (DIP) ligands through a Schiff base condensation reaction with substituted anilines.[1] This reaction is a cornerstone of modern ligand design.
Caption: General scheme for the synthesis of Diiminopyridine (DIP) ligands.
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physical properties of 2,6-Diacetylpyridine.
General Workflow for Physicochemical Characterization
A typical workflow for the characterization of a synthesized organic compound like 2,6-Diacetylpyridine is outlined below.
Caption: Experimental workflow for the characterization of 2,6-Diacetylpyridine.
Melting Point Determination
Objective: To determine the melting point range of solid 2,6-Diacetylpyridine.
Methodology:
-
A small amount of finely powdered, dry 2,6-Diacetylpyridine is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital apparatus).
-
The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
The melting point is reported as the range T1-T2.
Boiling Point Determination (at Reduced Pressure)
Objective: To determine the boiling point of 2,6-Diacetylpyridine under reduced pressure to prevent decomposition.
Methodology:
-
A small amount of 2,6-Diacetylpyridine is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and placed in a heating bath (e.g., Thiele tube).
-
The apparatus is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 6 mmHg).
-
The sample is heated gently.
-
The temperature is noted when a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This is the boiling point at the recorded pressure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Approximately 5-10 mg of 2,6-Diacetylpyridine is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
The sample is mixed thoroughly to ensure homogeneity.
-
The NMR tube is placed in the spectrometer.
-
The spectrometer is tuned, and the magnetic field is shimmed to achieve optimal resolution.
-
¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 2,6-Diacetylpyridine.
Methodology (Thin Solid Film Method):
-
A small amount (a few milligrams) of 2,6-Diacetylpyridine is dissolved in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.
-
A single drop of this solution is placed onto the surface of a salt plate (e.g., KBr or NaCl).
-
The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.
-
The salt plate is placed in the sample holder of the FT-IR spectrometer.
-
A background spectrum of the clean, empty sample chamber is collected first.
-
The IR spectrum of the sample is then recorded.
Safety and Handling
2,6-Diacetylpyridine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Store in a cool, dry, well-ventilated area away from oxidizing agents.[3]
Conclusion
The well-defined physical properties of 2,6-Diacetylpyridine, combined with its synthetic accessibility, solidify its importance as a fundamental building block in chemistry. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this and similar organic compounds, which is essential for advancing research and development in materials science and medicinal chemistry.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
